泽泻苷 G

描述

Alisol G, also known as 25-Anhydroalisol A, is a natural product isolated from Rhizoma Alismatis . It exhibits hCE2 inhibitory effects .

Synthesis Analysis

Alisol G is a tetracyclic triterpene from Alismatis rhizoma (zexie), which can effectively reduce the weight of obese mice . The concentration of Alisol G in rat tissue can be detected by ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) .Molecular Structure Analysis

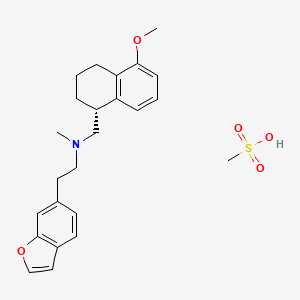

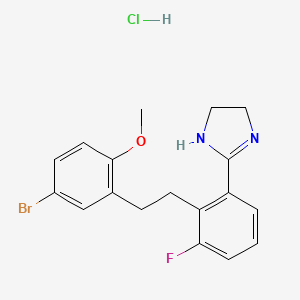

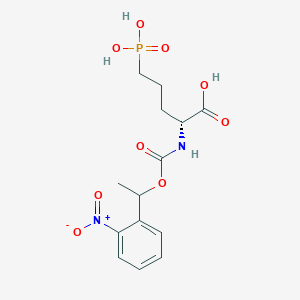

The Alisol G molecule contains a total of 85 bond(s). There are 37 non-H bond(s), 3 multiple bond(s), 5 rotatable bond(s), 3 double bond(s), 1 five-membered ring(s), 3 six-membered ring(s), 1 nine-membered ring(s), 2 ten-membered ring(s), 1 ketone(s) (aliphatic), 3 hydroxyl group(s), and 3 secondary alcohol(s) .Chemical Reactions Analysis

The interaction of Alisol G with c-myc DNA is a process of static quenching. The binding constants and thermodynamic constants indicate that a 1:1 complex is formed between Alisol G and c-myc DNA . Moreover, metal ions strengthen the interaction between Alisol G and c-myc DNA .Physical And Chemical Properties Analysis

Alisol G has a density of 1.1±0.1 g/cm3, a boiling point of 598.4±50.0 °C at 760 mmHg, and a flash point of 329.8±26.6 °C . It is soluble in methanol, ethanol, DMSO, and other organic solvents .科学研究应用

Anti-Cancer Activity

Alisol G has shown potential in the field of cancer research. It has been found to have anti-hepatoma effects . A study revealed that a combination of Alisol G and metal ions (Cu2+, Fe3+) can augment anti-hepatoma efficiencies . Network pharmacology revealed that c-myc DNA was the potential target of Alisol G with respect to its anti-hepatoma effects .

Anti-Inflammatory Properties

Alisol G is part of the Alismatis Rhizoma, which has been used in Asian traditional medicine to treat inflammatory diseases . The leading compounds in the series, alisol A and its epoxide derivative alisol B, display marked anti-inflammatory properties .

Anti-Atherosclerosis Effects

Alisol G, along with other alisols, has been found to have anti-atherosclerosis effects . These effects are supported by robust in vitro and in vivo data .

Antioxidant Activity

Alisol G, along with other alisols, has been found to have antioxidant activities . These activities are part of the diverse pharmacological effects of alisol A and alisol B .

Anti-Fibrotic Activity

Alisol G, along with other alisols, has been found to have anti-fibrotic activities . These activities are part of the diverse pharmacological effects of alisol A and alisol B .

Lipid-Lowering Effects

Alisol G, along with other alisols, has been found to have lipid-lowering effects . These effects are supported by robust in vitro and in vivo data .

安全和危害

未来方向

属性

IUPAC Name |

(5R,8S,9S,10S,11S,14R)-17-[(2R,4S,5S)-4,5-dihydroxy-6-methylhept-6-en-2-yl]-11-hydroxy-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O4/c1-17(2)25(34)21(31)15-18(3)19-9-13-29(7)20(19)16-22(32)26-28(6)12-11-24(33)27(4,5)23(28)10-14-30(26,29)8/h18,21-23,25-26,31-32,34H,1,9-16H2,2-8H3/t18-,21+,22+,23+,25+,26+,28+,29+,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLNDANGOFVYODW-XCXJHVMUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C(C(=C)C)O)O)C1=C2CC(C3C4(CCC(=O)C(C4CCC3(C2(CC1)C)C)(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C[C@@H]([C@H](C(=C)C)O)O)C1=C2C[C@@H]([C@H]3[C@]4(CCC(=O)C([C@@H]4CC[C@@]3([C@]2(CC1)C)C)(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001318735 | |

| Record name | Alisol G | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Alisol G | |

CAS RN |

155521-46-3 | |

| Record name | Alisol G | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155521-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alisol G | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the mechanism of action of Alisol G?

A1: Alisol G acts as a CB1R antagonist, primarily targeting peripheral CB1Rs. [] While its exact mechanism is still under investigation, studies suggest that it binds to CB1Rs and blocks the binding of endogenous cannabinoids, thereby inhibiting the downstream signaling pathways associated with metabolic regulation, potentially leading to reduced food intake and weight loss. []

Q2: What is the structural characterization of Alisol G?

A2: Alisol G is a protostane-type triterpene with the molecular formula C30H48O4. [] Its structure is characterized by a protostane skeleton with hydroxyl groups at positions 11β, 23S, and 24S, and a double bond between C-13 and C-17. [, ] Detailed spectroscopic data, including 1H-NMR, 13C-NMR, DEPT 90, DEPT 135, HSQC, HMBC, 1H-1H COSY, and ESI-MS, have been used to elucidate its structure. []

Q3: What is the pharmacokinetic profile of Alisol G?

A3: Studies in rats have shown that Alisol G is primarily distributed in the intestinal tract, with the highest concentrations found in the midgut, mucosa, and small intestine. [] Notably, Alisol G exhibits limited brain exposure, suggesting that it does not readily cross the blood-brain barrier (BBB). [] This characteristic supports its potential as a peripheral CB1R antagonist, potentially minimizing central nervous system-related side effects.

Q4: What is the evidence supporting Alisol G's potential for treating obesity?

A4: Animal studies have demonstrated the hypolipidemic effects of Alisol G. In diabetic rats fed a high-fat and high-sugar diet, Alisol G significantly reduced serum total cholesterol and low-density lipoprotein cholesterol levels. [] Furthermore, Alisol G treatment altered the composition of gut microflora, particularly those involved in lipid metabolism, and modulated the expression of genes associated with cholesterol metabolism in the liver. []

Q5: How does the structure of Alisol G relate to its anti-proliferative activity?

A5: Research suggests that the C-16 oxidation state and the double bond between C-13 and C-17 in Alisol G's structure are crucial for its anti-proliferative activity against various cancer cell lines. [] Alisol G, along with other Alisma orientale-derived terpenoids like Alisol A, Alisol A 24-acetate, Alisol B, and Alisol B 23-acetate, exhibited inhibitory effects on cancer cell proliferation, with Alisol B and Alisol B 23-acetate showing the highest potency. [] This structure-activity relationship provides valuable insights for developing more potent and selective anti-cancer agents.

Q6: What analytical methods are used to quantify Alisol G?

A6: Several analytical techniques have been employed to detect and quantify Alisol G in biological samples. Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is a highly sensitive and specific method for determining Alisol G concentrations in rat tissues. [] This method allows for accurate quantification of Alisol G, even at low concentrations, enabling researchers to study its pharmacokinetic properties. Additionally, ultra-fast liquid chromatography (UFLC) coupled with a diode array detector (DAD) has been used to simultaneously determine Alisol G and other triterpenoids in Alisma orientale extracts. [] These analytical methods are crucial for quality control and standardization of Alisma orientale preparations.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-hydroxy-4-[4-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid](/img/structure/B1139099.png)

![4-Chloro-1-(Piperidin-4-Yl)-N-[3-(Pyridin-2-Yl)-1h-Pyrazol-4-Yl]-1h-Pyrazole-3-Carboxamide](/img/structure/B1139109.png)